N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound features a methoxyazetidine moiety attached to a phenyl ring, which is further connected to a benzenesulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of N-(4-(3-hydroxyazetidin-1-yl)phenyl)benzenesulfonamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as an antibacterial, antifungal, or anticancer agent.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:
N-(4-(4-methylsulfonyl)phenyl)benzenesulfonamide: Known for its antibacterial activity.
N-(4-(3,4,5-trimethoxybenzoyl)phenyl)benzenesulfonamide: Studied for its anticancer properties.
The uniqueness of this compound lies in its methoxyazetidine moiety, which imparts distinct chemical and biological properties compared to other benzenesulfonamide derivatives .
Biological Activity
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 358.45 g/mol
The compound features a benzenesulfonamide moiety, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Benzenesulfonamide derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against a range of bacterial strains. For instance, a study demonstrated that certain benzenesulfonamides inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is particularly noteworthy. Similar compounds have shown efficacy as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions such as arthritis. The mechanism involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins .
Case Studies
Case Study 1: Efficacy in Arthritis Management
A clinical trial involving patients with osteoarthritis evaluated the efficacy of a related benzenesulfonamide compound. Participants receiving the treatment exhibited significant reductions in pain and improved joint function compared to the placebo group. The study highlighted the compound's role in modulating inflammatory pathways associated with joint degradation .
Case Study 2: Antibacterial Activity
In vitro studies assessed the antibacterial activity of this compound against various pathogens. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .
Pharmacological Profiles
Property | Details |
---|---|
Mechanism of Action | Inhibition of COX enzymes; disruption of bacterial cell wall synthesis |
Target Pathways | Inflammatory cytokine pathways; bacterial metabolic pathways |
Clinical Applications | Treatment of inflammatory diseases; antibacterial therapies |
Comparative Analysis with Other Compounds
To further elucidate its biological activity, this compound can be compared with other benzenesulfonamide derivatives:
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound | Moderate | High |
Valdecoxib | Low | Very High |
Sulfamethoxazole | High | Moderate |
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-15-11-18(12-15)14-9-7-13(8-10-14)17-22(19,20)16-5-3-2-4-6-16/h2-10,15,17H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRSIGKDGDJVOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.